Enhanced Potency Against JC Polyomavirus (JCPyV) Compared to Parent Compound Retro-2cycl
DHQZ 36 was the most potent Retro-2cycl analog identified in the SAR study, exhibiting a 6.7-fold improvement in potency against JCPyV pseudovirus infectivity compared to the parent compound. In a head-to-head dose-response analysis, DHQZ 36 achieved an IC50 of 8.1 µM versus Retro-2cycl's IC50 of 54 µM .
| Evidence Dimension | Inhibition of JCPyV pseudovirus infectivity (IC50) |
|---|---|
| Target Compound Data | 8.1 µM |
| Comparator Or Baseline | Retro-2cycl: 54 µM |
| Quantified Difference | 6.7-fold improvement (54 µM → 8.1 µM) |
| Conditions | Human HeLaM cells infected with JCPyV pseudovirus; compound pre-incubation for 0.5 h; infection period 72 h; scored and normalized to DMSO control |
Why This Matters
This 6.7-fold increase in cellular antiviral potency directly supports selection of DHQZ 36 over Retro-2cycl for experiments targeting JCPyV or requiring potent retrograde trafficking inhibition.
- [1] Carney DW, Nelson CD, Ferris BD, et al. Structural optimization of a retrograde trafficking inhibitor that protects cells from infections by human polyoma- and papillomaviruses. Bioorg Med Chem. 2014;22(17):4836-4847. View Source
